Cas no 82002-59-3 (Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis-)

Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis- structure
82002-59-3 structure
Product name:Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis-
CAS No:82002-59-3
MF:C10H12N2O4
MW:224.21328
CID:1806473
PubChem ID:699566

Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis-
    • 2-[2-(2-amino-2-oxoethoxy)phenoxy]acetamide
    • 1,2-Bis(carbamoylmethoxy)benzene
    • Z56788109
    • 2-Carbamoylmethoxyphenoxyacetamide
    • HMS1397A09
    • CHEMBL4521845
    • Oprea1_260560
    • SR-01000196847-1
    • AKOS001012071
    • SR-01000196847
    • 2,2'-(1,2-phenylenebis(oxy))diacetamide
    • SCHEMBL5362778
    • DTXSID70351410
    • F3096-1530
    • Enamine_001065
    • 82002-59-3
    • CBDivE_005987
    • MFCD00547141
    • SNGJXCHRVGRNKO-UHFFFAOYSA-N
    • AG-668/02825006
    • phenylenedioxydiacetamide
    • Inchi: InChI=1S/C10H12N2O4/c11-9(13)5-15-7-3-1-2-4-8(7)16-6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14)
    • InChI Key: SNGJXCHRVGRNKO-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N

Computed Properties

  • Exact Mass: 224.07970687g/mol
  • Monoisotopic Mass: 224.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 105Ų

Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis- Related Literature

Additional information on Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis-

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